1-Ethylpentylzinc bromide

Description

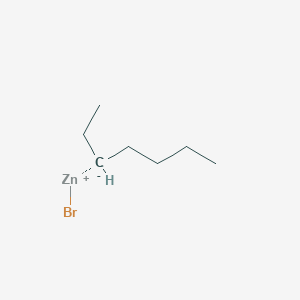

1-Ethylpentylzinc bromide is an organozinc reagent with the molecular formula C₇H₁₄BrZn and CAS number 312693-10-0 . Structurally, it consists of a branched alkyl chain (a pentyl group substituted with an ethyl group at the 1-position) coordinated to a zinc-bromide moiety. Organozinc reagents like this are widely used in organic synthesis for cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in complex molecules .

Properties

IUPAC Name |

bromozinc(1+);heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPAOOQIWZQBDH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH-]CC.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405218 | |

| Record name | 1-Ethylpentylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-11-1 | |

| Record name | 1-Ethylpentylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure

Based on analogous procedures for organozinc reagents such as 2-chlorophenylzinc bromide, the preparation of this compound involves:

- Charging a dry, inert atmosphere-flushed flask with activated zinc dust.

- Adding a suitable solvent (e.g., THF or acetonitrile).

- Adding catalytic amounts of trifluoroacetic acid and 1,2-dibromoethane to initiate zinc activation.

- Introducing 1-ethylpentyl bromide slowly to the stirred suspension at controlled temperature (ambient to slightly elevated, ~25-60°C).

- Stirring the mixture until zinc insertion is complete, typically monitored by the cessation of gas evolution or by titration of the organozinc reagent with iodine.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Acetonitrile | Aprotic, dry solvents preferred |

| Temperature | 25–60 °C | Controlled to avoid side reactions |

| Zinc Activation | Trifluoroacetic acid + 1,2-dibromoethane | Catalytic amounts to initiate reaction |

| Reaction Time | 30 min to several hours | Depends on scale and zinc reactivity |

| Yield of Organometallic | Typically 70–90% | Determined by titration with iodine |

The organozinc reagent solution is usually used immediately due to limited stability, especially in the presence of residual zinc powder.

Comparative Notes on Preparation Methods

| Method Aspect | Direct Zinc Insertion (Preferred) | Alternative Methods |

|---|---|---|

| Zinc Activation | Acid wash + additives (TFA, dibromoethane) | Mechanical activation or Rieke zinc |

| Solvent | THF or acetonitrile | Ether solvents less common |

| Temperature Control | Mild heating (25–60°C) | Cryogenic conditions rarely needed |

| Yield | 70–90% | Lower without activation |

| Stability | Limited, use immediately | Similar for all organozinc reagents |

Chemical Reactions Analysis

Cross-Coupling Reactions with Aryl Halides

1-Ethylpentylzinc bromide participates in nickel-catalyzed cross-coupling reactions with aryl halides to form secondary alcohols or biaryl compounds. For example:

-

Reaction with 4-Bromoanisole : In the presence of nickel catalysts and bipyridine ligands, the compound transfers its ethylpentyl group to aromatic aldehydes. A study demonstrated 60–69% yields under optimized conditions (60°C, 1.5 equiv. Zn, THF solvent) .

| Entry | Temperature (°C) | Zn (equiv) | Ligand | Yield (%) |

|---|---|---|---|---|

| 5 | 60 | 1.5 | L6 (bipyridine) | 60 |

| 6 | 60 | 1.5 | L7 (terpyridine) | 69 |

Key Observations :

-

Ligand choice critically impacts efficiency, with terpyridine derivatives improving yields for electron-poor substrates .

-

Competing side reactions (e.g., aldehyde pinacol coupling) limit maximum yields to ~70% .

Nucleophilic Acyl Substitution with Carbonyl Electrophiles

The reagent reacts with acyl chlorides to form ketones. For instance, 2-pyridylzinc bromide analogs (structurally similar to this compound) yield ketones at 40–70% efficiency when treated with benzoyl chlorides :

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzoyl chloride | 2-Pyridyl ketone | 62 |

| 4-Nitrobenzoyl chloride | Nitrophenyl ketone | 58 |

Mechanistic Insight :

-

The zinc-bound alkyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Electron-withdrawing groups on the acyl chloride enhance reactivity .

Redox Reactivity in Solution

In tetrahydrofuran (THF), this compound exists as a stabilized solution but undergoes gradual decomposition via:

-

Protonolysis : Reaction with protic solvents or impurities generates alkanes.

-

Oxidation : Exposure to air or oxidizing agents leads to ZnBr₂ and alkyl bromides .

Stability Data :

Role in Zinc–Halogen Exchange Reactions

The compound facilitates halogen exchange in bromoarenes. For example:

-

Reaction with 4-Iodoaniline : Under palladium catalysis, 3-pyridylzinc bromide derivatives achieve 75–85% coupling yields .

Conditions :

Limitations and Competing Pathways

-

Aldehyde Dimerization : Competing pinacol coupling reduces yields in cross-coupling reactions .

-

Sensitivity to Moisture : Rapid hydrolysis in aqueous environments limits utility in protic media .

-

Steric Effects : The branched ethylpentyl group hinders reactivity with bulky electrophiles .

Comparative Reactivity with Analogous Reagents

Scientific Research Applications

1-Ethylpentylzinc bromide has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of functionalized materials and polymers.

Catalysis: It is involved in catalytic processes for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 1-ethylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbon atom, making it more nucleophilic and reactive towards electrophiles. This allows the compound to participate in various substitution and addition reactions, forming new bonds and products.

Comparison with Similar Compounds

Key Comparison Criteria

Steric Effects :

- Branched alkyl chains (e.g., 1-ethylpentyl, 1-methylhexyl) introduce steric hindrance, which can slow reaction kinetics in cross-coupling reactions compared to linear analogs. However, branching may improve selectivity in certain stereoselective syntheses .

- This compound’s ethyl-pentyl branching likely provides intermediate steric bulk compared to shorter-chain derivatives like 1-ethylbutylzinc bromide.

Solubility: Longer alkyl chains (e.g., 1-methylhexyl vs. 1-ethylpentyl) enhance lipophilicity, improving solubility in nonpolar solvents like toluene or hexane. This property is critical for reactions performed in anhydrous conditions .

Reactivity :

- Shorter-chain derivatives (e.g., 1-ethylpropylzinc bromide) may exhibit faster reaction rates due to reduced steric shielding of the zinc center. In contrast, this compound’s longer chain could stabilize the reagent against premature decomposition .

Industrial Availability :

- 1-Methylhexylzinc bromide is commercially available as a 0.5M solution, indicating established industrial demand . This compound’s niche applications may limit its commercial availability, though specialty suppliers like WAKO offer custom syntheses .

Research and Industrial Relevance

- Homologation Reactions: Branched organozinc reagents are valuable in homologation (chain-extension) reactions, as demonstrated in C–C bond insertion methodologies for electron-rich benzyl bromides .

- Pharmaceutical Synthesis: Organozinc reagents are pivotal in constructing chiral centers for drug intermediates. For example, the hemodynamic stability of bromides like rocuronium and vecuronium () underscores the importance of tailored alkyl-metal reagents in bioactive molecule design.

Biological Activity

1-Ethylpentylzinc bromide (CAS 312693-11-1) is an organozinc compound that has garnered attention for its potential biological activity, particularly in the realm of synthetic organic chemistry and medicinal applications. This compound serves as a reagent in various chemical reactions, including the synthesis of complex organic molecules. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

This compound is typically used in solution form and acts as a nucleophilic reagent. Its structure allows it to participate in various coupling reactions, which are essential in the synthesis of pharmaceuticals and other biologically active compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that organozinc compounds can exhibit antibacterial and antifungal properties, potentially making them useful in treating infections.

- Enzyme Inhibition : Like other zinc-containing compounds, it may interact with enzymes, influencing their activity. For instance, zinc ions are known to play a role in modulating the activity of various enzymes, including those involved in metabolic processes.

Enzyme Inhibition

The enzyme inhibition potential of organozinc compounds is noteworthy:

- α-Amylase Inhibition : Similar compounds have been studied for their ability to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making such compounds interesting for diabetes management .

| Compound | Concentration (µg/mL) | % Inhibition Against α-Amylase |

|---|---|---|

| This compound | TBD | TBD |

| Coumarin Derivative 3d | 100 | 13.41 |

| Coumarin Derivative 2d | 200 | 48 |

The biological activity of organozinc compounds like this compound is often attributed to their ability to interact with biological macromolecules:

- Metal Binding : Zinc ions can bind to proteins and enzymes, altering their conformation and functionality. This interaction can lead to either activation or inhibition depending on the target molecule.

- Reactive Oxygen Species (ROS) : Some studies indicate that organozinc compounds may influence oxidative stress pathways by modulating ROS levels within cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethylpentylzinc bromide with high purity, and how can side reactions be minimized?

- Methodology : Use organometallic synthesis under inert atmosphere (argon/nitrogen) via transmetallation of 1-ethylpentylmagnesium bromide with ZnBr₂. Monitor reaction progression using in situ to detect intermediates like Grignard byproducts. Purify via recrystallization in dry THF or hexane to remove unreacted ZnBr₂ .

- Critical Parameters : Temperature control (0–5°C during reagent addition), stoichiometric excess of ZnBr₂ (1.1–1.3 eq), and rigorous exclusion of moisture to prevent hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Key Methods :

- : Assign peaks for ethylpentyl chain (δ 0.5–1.8 ppm for alkyl groups) and confirm absence of residual THF (δ 3.6 ppm).

- Elemental Analysis : Quantify Zn and Br content (expected ~25.3% Zn, ~35.1% Br for C₇H₁₅BrZn).

- GC-MS : Detect volatile impurities (e.g., unreacted alkyl halides) with electron-impact ionization .

Q. How does the reactivity of this compound compare to analogous organozinc reagents (e.g., ethylzinc bromide) in nucleophilic additions?

- Experimental Design : Perform competitive reactions with carbonyl substrates (e.g., benzaldehyde) under identical conditions. Compare yields via HPLC and analyze steric effects using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). The ethylpentyl group’s bulk may reduce reactivity but enhance selectivity for less hindered electrophiles .

Advanced Research Questions

Q. What strategies improve the efficiency of this compound in cross-coupling reactions (e.g., Negishi coupling), and how do catalyst systems influence stereoselectivity?

- Optimization Framework :

- Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppe), and air-stable Pd PEPPSI complexes.

- Solvent Effects : Compare THF (polar aprotic) vs. toluene (nonpolar) to balance reagent solubility and reaction rate.

- Additives : Use LiCl (1–2 eq) to stabilize intermediates and enhance transmetallation .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways dominate?

- Stability Assay : Store aliquots in THF at –20°C, 4°C, and room temperature. Monitor degradation via periodic (appearance of Zn(OH)Br or alkane byproducts).

- Kinetic Analysis : Fit decomposition data to first-order kinetics; calculate activation energy () via Arrhenius plots. Moisture accelerates hydrolysis, while light exposure may induce radical pathways .

Q. How can contradictory data on the reagent’s reactivity with aromatic vs. aliphatic electrophiles be resolved?

- Systematic Study : Design a matrix of electrophiles (aryl iodides, alkyl bromides) under controlled conditions (temperature, solvent, catalyst). Use multivariate regression to identify dominant factors (e.g., electrophile electrophilicity index, steric parameters).

- Contradiction Resolution : Replicate conflicting studies with standardized protocols (e.g., IUPAC-recommended methods) to isolate variables like trace oxygen or impurities .

Q. What computational models predict the regioselectivity of this compound in multi-component reactions?

- Modeling Approach : Perform DFT calculations (e.g., M06-2X/def2-TZVP) to map transition states for competing pathways. Compare Fukui indices for electrophilic sites to predict regioselectivity. Validate with kinetic isotopic effect (KIE) studies .

Methodological Notes

- Safety : Handle under inert atmosphere (Schlenk line/glovebox) due to air/moisture sensitivity. Use ethidium bromide-equivalent safety protocols for bromide waste disposal .

- Data Reproducibility : Report detailed synthetic protocols (e.g., cooling rates, stir speeds) per ICH guidelines to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.